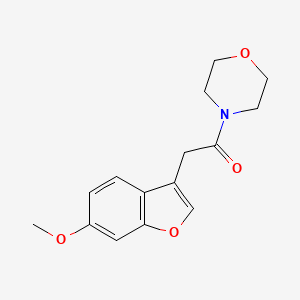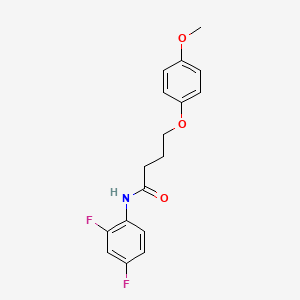
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone, also known as MBME, is a chemical compound with potential applications in scientific research. MBME is a synthetic compound that belongs to the family of benzofuran derivatives.
Wirkmechanismus
The exact mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed that 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects by modulating various signaling pathways in the body. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in various tissues. Additionally, 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its high purity and stability. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can be synthesized in high yields and can be stored for long periods of time without degradation. However, one limitation of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its cost. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is a synthetic compound and can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. One direction is to further elucidate the mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This will help to better understand how 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects and may lead to the development of more potent and selective compounds. Another direction is to explore the potential of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone as a therapeutic agent for various diseases. This will involve further in vitro and in vivo studies to determine the efficacy and safety of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in animal models and humans. Finally, future research may focus on the development of novel synthetic methods for the production of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone and related compounds.
Synthesemethoden
The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine and ethyl chloroacetate in the presence of potassium carbonate. The resulting compound is then subjected to a series of reactions to produce 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This synthesis method has been optimized to produce high yields of pure 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been used in scientific research for its potential applications in the treatment of various diseases. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(10-20-14(13)9-12)8-15(17)16-4-6-19-7-5-16/h2-3,9-10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYUEIRSGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)


![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)




![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)